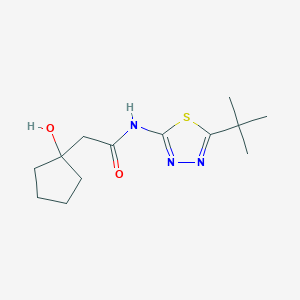
N-(2-ethylbutyl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylbutyl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide, also known as JB-1, is a synthetic compound that has been extensively studied for its potential use in scientific research. JB-1 is a highly selective agonist of the kappa opioid receptor, a G protein-coupled receptor that is involved in the regulation of pain, stress, and addiction.
Wirkmechanismus
N-(2-ethylbutyl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide acts as a highly selective agonist of the kappa opioid receptor, which is primarily located in the central nervous system. Activation of this receptor by this compound leads to the inhibition of adenylyl cyclase and the subsequent decrease in intracellular levels of cyclic AMP (cAMP). This results in the modulation of neuronal activity, particularly in regions of the brain that are involved in pain, stress, and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. These include the modulation of pain perception, stress responses, and drug-seeking behavior. This compound has also been shown to have anti-inflammatory effects, which may have potential therapeutic applications in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2-ethylbutyl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide in lab experiments is its high selectivity for the kappa opioid receptor, which allows for specific modulation of this receptor without affecting other opioid receptors. This makes this compound a valuable tool for investigating the specific role of the kappa opioid receptor in various physiological and pathological processes. However, one limitation of using this compound is its relatively low potency compared to other kappa opioid receptor agonists. This may require higher doses of this compound to achieve the desired effects, which could potentially lead to off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethylbutyl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide. One area of interest is the potential therapeutic applications of this compound in the treatment of pain, stress, and addiction. Additionally, further studies are needed to investigate the biochemical and physiological effects of this compound in various animal models, as well as its potential off-target effects. Finally, the development of more potent analogs of this compound could lead to improved selectivity and efficacy in future research studies.
Synthesemethoden
The synthesis of N-(2-ethylbutyl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide involves the reaction of 2-ethylbutylamine with 1-(chloromethyl)pyrrolidine-3-carboxylic acid, followed by reduction with sodium borohydride to yield the final product. The purity of this compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(2-ethylbutyl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide has been used in a variety of scientific research studies, particularly in the field of neuroscience. Its selective agonism of the kappa opioid receptor has made it a valuable tool for investigating the role of this receptor in pain, stress, and addiction. This compound has been used to study the effects of kappa opioid receptor activation on neuronal signaling pathways, synaptic plasticity, and behavior in animal models.
Eigenschaften
IUPAC Name |
N-(2-ethylbutyl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-3-10(4-2)7-13-12(16)14-6-5-11(8-14)9-15/h10-11,15H,3-9H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDPRZHDSHWYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CNC(=O)N1CCC(C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(1-hydroxycycloheptyl)methylamino]-2-oxoethyl]-2-phenylacetamide](/img/structure/B6640163.png)
![2-(hydroxymethyl)-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B6640176.png)
![4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile](/img/structure/B6640180.png)

![N-[4-(2-hydroxycyclohexyl)oxyphenyl]propanamide](/img/structure/B6640184.png)
![2-(1-hydroxycyclopentyl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B6640187.png)
![(1-Benzoylpiperidin-2-yl)-[4-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6640203.png)
![1-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]cyclopentane-1-carbonitrile](/img/structure/B6640209.png)
![1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6640213.png)
![1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6640216.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B6640226.png)
![3-(hydroxymethyl)-N-[5-(2-phenylpropan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B6640238.png)

